

Thiol-PEG12-acid CAS number and supplier information

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Compound of Interest

Compound Name: Thiol-PEG12-acid

Cat. No.: B3024035

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In-Depth Technical Guide: Thiol-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Thiol-PEG12-acid**, a heterobifunctional linker widely utilized in bioconjugation, nanotechnology, and drug delivery. This document details its chemical properties, supplier information, experimental protocols, and key applications.

Core Compound Information

Thiol-PEG12-acid is a versatile crosslinking reagent featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a 12-unit polyethylene glycol (PEG) spacer. The thiol group facilitates covalent attachment to maleimide-functionalized molecules or metallic surfaces like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates.

Two CAS numbers are frequently associated with this compound: 1032347-93-5 and 2211174-73-9. While both are used interchangeably by various suppliers, they refer to the same chemical structure.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C27H54O14S	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	634.77 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	Colorless to light yellow oil or solid	--INVALID-LINK--
Purity	Typically ≥95%	--INVALID-LINK--
Solubility	Soluble in DMSO, DMF, methylene chloride, acetonitrile, and water	--INVALID-LINK--
Storage Conditions	-20°C, under an inert atmosphere	--INVALID-LINK--

Supplier Information

Supplier	Product Name	Catalog Number	CAS Number(s)
BroadPharm	Thiol-PEG12-acid	BP-21916	1032347-93-5
Vector Laboratories	Thiol-dPEG®12-acid	QBD-10850	1032347-93-5
MedChemExpress	Thiol-PEG12-acid	HY-141326	2211174-73-9
Sigma-Aldrich	Thiol-dPEG®12-acid	QBD10850	-
BenchChem	Thiol-PEG12-acid	B3024035	2211174-73-9
Advanced ChemTech	Thiol-PEG12-acid	MDP850	1032347-93-5

Experimental Protocols

This section provides detailed methodologies for key applications of **Thiol-PEG12-acid**, derived from scientific literature.

Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of gold nanoparticles with **Thiol-PEG12-acid** to create a hydrophilic and functionalizable surface for subsequent bioconjugation.

Materials:

- Gold nanoparticles (AuNPs) solution
- **Thiol-PEG12-acid**
- Milli-Q water
- Phosphate-buffered saline (PBS), pH 7.4
- Centrifuge

Procedure:

- Preparation of **Thiol-PEG12-acid** Solution: Prepare a 1 mM stock solution of **Thiol-PEG12-acid** in Milli-Q water.
- Functionalization Reaction: To 1 mL of the AuNPs solution (e.g., 10 nM), add the **Thiol-PEG12-acid** stock solution to a final concentration of 100 μ M.
- Incubation: Incubate the mixture overnight at room temperature with gentle stirring to allow for the formation of a self-assembled monolayer on the gold surface.
- Purification: Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes).
- Washing: Carefully remove the supernatant containing excess **Thiol-PEG12-acid** and resuspend the nanoparticle pellet in PBS. Repeat the centrifugation and washing steps two more times to ensure complete removal of unbound linker.
- Final Resuspension: Resuspend the final pellet of functionalized AuNPs in the desired buffer for storage or further conjugation.

Bioconjugation to an Amine-Containing Molecule

This protocol details the conjugation of **Thiol-PEG12-acid** to a primary amine-containing molecule, such as a protein or peptide, through the formation of an amide bond.

Materials:

- Amine-containing molecule (e.g., protein, peptide)
- **Thiol-PEG12-acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Dialysis or size-exclusion chromatography system for purification

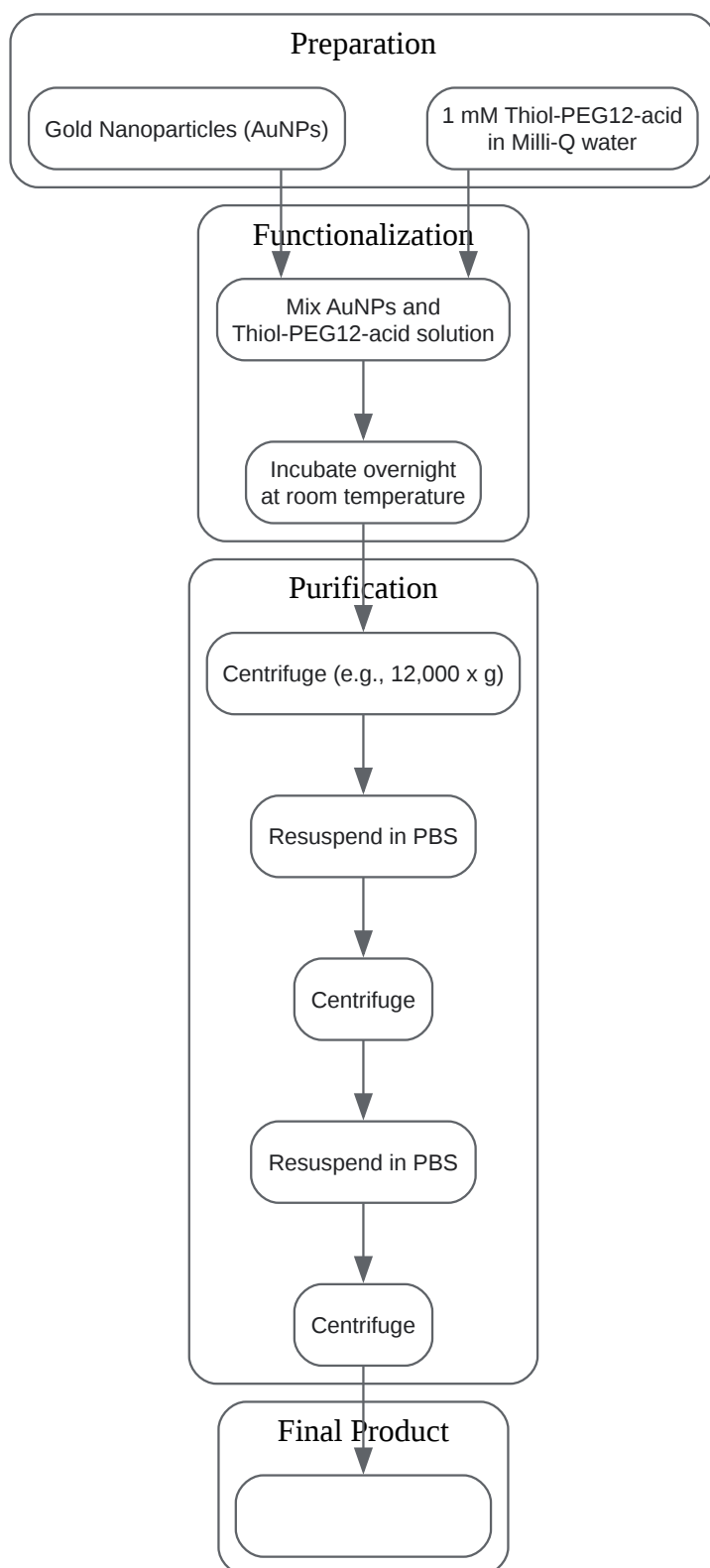
Procedure:

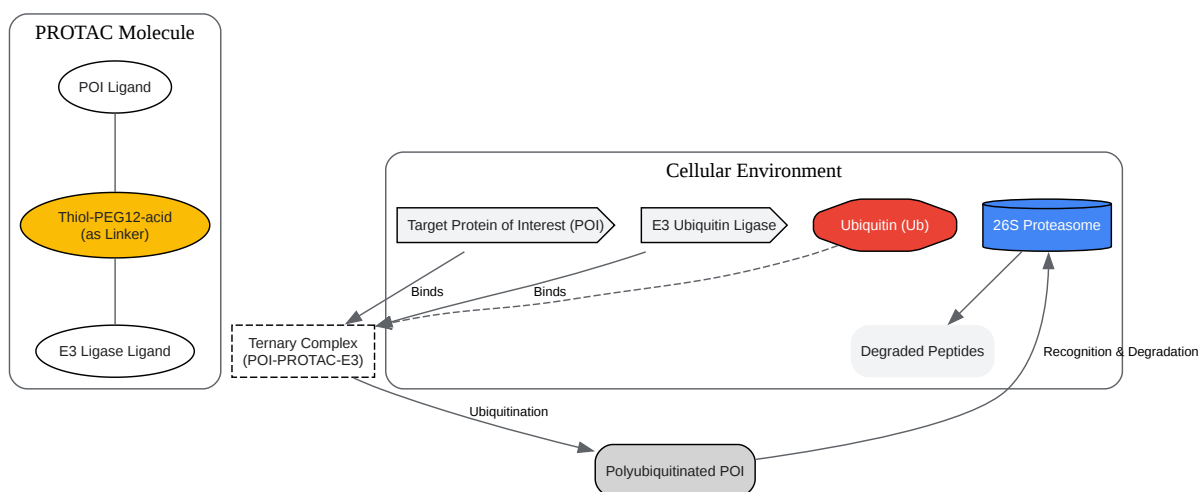
- **Activation of Carboxylic Acid:** In a microcentrifuge tube, dissolve **Thiol-PEG12-acid** in Activation Buffer. Add a 2-fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature to form the NHS ester.
- **Conjugation Reaction:** Add the activated **Thiol-PEG12-acid** solution to the amine-containing molecule in Conjugation Buffer. The molar ratio of the activated linker to the target molecule should be optimized but can be started at 10:1.
- **Incubation:** Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- **Quenching:** Add the Quenching Buffer to a final concentration of 50 mM to quench the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.

- Purification: Purify the resulting conjugate using dialysis or size-exclusion chromatography to remove excess linker and byproducts.

Mandatory Visualizations

Experimental Workflow: Functionalization of Gold Nanoparticles





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